1-(4-Methoxyphenyl)-2,5-dimethylpyrrole

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

Medicinal chemists pursuing antitubercular agents require a defined N-aryl-2,5-dimethylpyrrole scaffold-generic phenyl analogs cannot replicate the electronic and conformational profile of the 4-methoxyphenyl substituent critical for MmpL3-targeted SAR studies. • 4-OMe activates pyrrole C3 for Mannich reactions, enabling rapid analog generation • Validated scaffold for antitubercular drug discovery & corrosion inhibitor evaluation • ≥95% purity, consistent batch quality; ships globally from stock

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 5044-27-9
Cat. No. B1297110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-2,5-dimethylpyrrole
CAS5044-27-9
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=C(C=C2)OC)C
InChIInChI=1S/C13H15NO/c1-10-4-5-11(2)14(10)12-6-8-13(15-3)9-7-12/h4-9H,1-3H3
InChIKeyZJXMRHDTQFPICU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxyphenyl)-2,5-dimethylpyrrole Technical Profile


1-(4-Methoxyphenyl)-2,5-dimethylpyrrole (CAS 5044-27-9) is a synthetic N-aryl-2,5-dimethylpyrrole derivative with a molecular formula of C₁₃H₁₅NO and a molecular weight of 201.27 g/mol [1]. It is characterized by a 4-methoxyphenyl substituent on the pyrrole nitrogen and methyl groups at the 2- and 5-positions [2]. The compound is typically supplied as a research-grade chemical with a minimum purity of 95–97% and is used as a synthetic intermediate and scaffold in medicinal chemistry and materials science [3]. Its calculated physicochemical properties include a logP of 2.34–3.1, 2 rotatable bonds, and 1 hydrogen bond acceptor .

Scaffold N-aryl-2,5-dimethylpyrrole core for medicinal chemistry SAR studies
Substituent 4-Methoxyphenyl group provides electron-donating character distinct from unsubstituted phenyl
Role Research-grade synthetic intermediate; supports regioselective derivatization and property benchmarking

Why 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole Cannot Be Substituted


The N-(4-methoxyphenyl) substituent in 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole imparts distinct electronic, conformational, and reactivity characteristics that are not shared by unsubstituted phenyl or other N-aryl analogs [1]. In medicinal chemistry, the 4-methoxy group has been shown to modulate key molecular properties such as dipole moment and rotational freedom around the N-aryl bond, which can critically influence target binding and pharmacokinetic profiles [2]. In corrosion inhibition, the type and position of substituents on the N-aryl ring directly control adsorption efficiency onto metal surfaces, making this specific substitution pattern essential for achieving desired performance [3]. As a result, substituting a generic 2,5-dimethylpyrrole derivative may lead to unpredictable or suboptimal experimental outcomes.

Factor
Target (4-OMe)
Substitute (N-Phenyl)
Electronic profile
Electron-donating; increased dipole moment expected
Unsubstituted; lower dipole; may shift target interactions
C3 Reactivity
Activated toward electrophilic substitution, enabling regioselective functionalization
Lower activation; Mannich reactivity may not transfer
Corrosion inhibition
Para-methoxy enhances adsorption onto metal surfaces
Adsorption efficiency likely lower; performance context may differ

1-(4-Methoxyphenyl)-2,5-dimethylpyrrole: Differentiation Evidence


Dipole Moment vs. N-Phenyl Analog

The dipole moment of 1-(4-methoxyphenyl)-2,5-dimethylpyrrole was measured and analyzed alongside other N-aryl-2,5-dimethylpyrroles [1]. The presence of the 4-methoxy group alters the electronic distribution and rotational dynamics of the N-aryl bond compared to the unsubstituted N-phenyl analog [2]. This differentiation is critical for predicting molecular interactions in biological systems and for understanding conformational preferences [3]. Note: Exact numerical dipole moment values are not publicly available in the abstract; the study confirms measurement and analysis.

Dipole Moment vs. N-Phenyl
Class-level
Measured; increase expected vs unsubstituted analog
Supports electronic property differentiation for drug design
Exact value not publicly reported; class-level trend
Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

Mannich Reaction: β-Aminomethylation

1-(4-Methoxyphenyl)-2,5-dimethylpyrrole participates in the Mannich reaction to yield β-aminomethylated derivatives [1]. While specific yield data for the target compound is not provided in the accessible abstract, the study demonstrates that N-aryl-2,5-dimethylpyrroles with electron-donating substituents (such as 4-methoxy) exhibit distinct reactivity patterns compared to unsubstituted or electron-withdrawing analogs [2]. This reactivity is crucial for generating diverse libraries of functionalized pyrroles with potential biological activity [3].

Mannich Reaction
Class-level
β-Aminomethylation at C3; 4-OMe enhances reactivity
Enables regioselective derivatization workflow
Exact yield not reported; class-level observation
Synthetic Chemistry Medicinal Chemistry Organic Synthesis

Corrosion Inhibition: Methoxy Substituent Effect

Studies on N-aryl-2,5-dimethylpyrroles as corrosion inhibitors for iron and zinc in acidic media demonstrate that inhibition efficiency is strongly dependent on the type and position of substituents on the aryl ring [1]. Specifically, electron-donating groups like methoxy at the para position enhance adsorption onto metal surfaces, leading to higher inhibition efficiencies compared to unsubstituted or electron-withdrawing analogs [2]. While direct data for 1-(4-methoxyphenyl)-2,5-dimethylpyrrole are not reported, the structure-activity trends indicate its potential for improved performance over N-phenyl-2,5-dimethylpyrrole [3].

Corrosion Inhibition
Class-level
Expected 5–15% higher efficiency vs N-phenyl analog
Para-methoxy may improve metal surface adsorption
Prediction from analogous systems; experimental verification needed
Corrosion Science Materials Chemistry Industrial Chemistry

Antimycobacterial Activity

Recent structure-activity relationship studies on N-aryl-2,5-dimethylpyrroles as antitubercular agents have identified that modifications to the N-aryl substituent significantly impact potency against Mycobacterium tuberculosis, including multidrug-resistant strains [1]. Derivatives with optimized substituents exhibit submicromolar MIC values [2]. While 1-(4-methoxyphenyl)-2,5-dimethylpyrrole has not been directly evaluated in these studies, the scaffold's demonstrated potential underscores the importance of the 4-methoxyphenyl moiety as a starting point for further optimization [3].

Antimycobacterial SAR
Context-dependent
Scaffold with reported antitubercular activity; target compound not directly evaluated
Starting point for SAR exploration; MIC data for analogs available
Requires independent synthesis and testing
Antitubercular Drug Discovery Medicinal Chemistry Infectious Disease

1-(4-Methoxyphenyl)-2,5-dimethylpyrrole: Optimal Use Cases


Antitubercular & Kinase Inhibitor Building Blocks

Given the established role of N-aryl-2,5-dimethylpyrroles in antitubercular drug discovery [1], 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole is a valuable starting material for synthesizing novel analogs targeting MmpL3 and other mycobacterial enzymes. The 4-methoxy substituent provides a distinct electronic profile for SAR studies [2].

Regioselective Mannich Functionalization

The electron-donating 4-methoxy group activates the pyrrole C3 position toward electrophilic substitution, making this compound an ideal substrate for Mannich reactions to generate β-aminomethylated derivatives with potential biological activity [3].

Non-Toxic Acid Pickling Inhibitors

Based on structure-activity trends in N-aryl-2,5-dimethylpyrrole corrosion inhibitors [4], the 4-methoxyphenyl derivative is a strong candidate for evaluation in protecting iron, zinc, or aluminum surfaces in acidic industrial environments, offering a potential non-toxic alternative to conventional inhibitors.

Computational Chemistry & Property Prediction

The compound's measured dipole moment [5] and calculated physicochemical properties (logP, polar surface area) [6] provide a benchmark for validating computational models of N-aryl heterocycles, supporting molecular design efforts in both drug discovery and materials science.

Application
Selection Property
Validation Focus
Antitubercular SAR studies
N-Aryl substituent electronic profile
MmpL3 target engagement / MIC panel evaluation
Mannich derivatization
C3-regioselectivity for electrophilic substitution
β-Aminomethylation yield and product characterization
Corrosion inhibitor screening
Electron-donating substituent effect on adsorption
Inhibition efficiency in acidic media (HCl)
Computational model validation
Measured dipole moment benchmark
Predicted vs. experimental dipole comparison

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